molecular formula C32H62O4 B593270 9-Hexadecanoyloxy-hexadecanoic acid CAS No. 1636134-70-7

9-Hexadecanoyloxy-hexadecanoic acid

Cat. No. B593270
CAS RN: 1636134-70-7
M. Wt: 510.8
InChI Key: DPFVDUJFYPYAOO-UHFFFAOYSA-N
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Description

9-Hexadecanoyloxy-hexadecanoic acid, also known as 9-PAHPA, is a compound with the molecular formula C32H62O4 . It has a molecular weight of 510.8 g/mol . The IUPAC name for this compound is 9-hexadecanoyloxyhexadecanoic acid .


Molecular Structure Analysis

The molecular structure of 9-Hexadecanoyloxy-hexadecanoic acid consists of a long carbon chain with two ester functional groups. The InChI string for this compound is InChI=1S/C32H62O4/c1-3-5-7-9-10-11-12-13-14-15-16-21-25-29-32(35)36-30(26-22-18-8-6-4-2)27-23-19-17-20-24-28-31(33)34/h30H,3-29H2,1-2H3,(H,33,34) .


Physical And Chemical Properties Analysis

9-Hexadecanoyloxy-hexadecanoic acid has a molecular weight of 510.8 g/mol, an XLogP3-AA value of 13.1, and a topological polar surface area of 63.6 Ų . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 30 .

Scientific Research Applications

Anti-Diabetic and Anti-Inflammatory Functions

9-Hexadecanoyloxy-hexadecanoic acid belongs to a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). These lipids have been recently discovered to have anti-diabetic and anti-inflammatory functions . This makes them a promising area of study for potential treatments for diabetes and inflammation-related diseases .

Structural Characterization Using Mass Spectrometry

The structure of FAHFAs, including 9-Hexadecanoyloxy-hexadecanoic acid, can be characterized using mass spectrometry techniques. This includes the use of Collisional Activated Dissociation (CAD) and 213 nm UltraViolet PhotoDissociation (UVPD). These techniques allow for the identification of the esterified fatty acid identity, the hydroxy fatty acid identity and position of esterification, and localization of the site(s) of endogenous unsaturations .

Oxidative Stress Tolerance

Research has shown that hexadecanoic acid, a related compound, can promote oxidative stress tolerance in yeast cells. This suggests that 9-Hexadecanoyloxy-hexadecanoic acid may have similar properties . This could have implications for improving the efficiency of industrial fermentation processes .

Lipid Metabolism

Lipids, including 9-Hexadecanoyloxy-hexadecanoic acid, play key roles in many cellular processes including signal transduction and energy homeostasis. The dysfunction or alteration of lipid metabolism has been implicated in several prominent diseases, including cancer, diabetes, diabetic complications, and cardiovascular disease .

Co-Fermentation

Co-fermentation of microorganisms can improve the production efficiency of products with long synthetic paths, thereby promoting the fermentation efficiency. The co-cultured metabolically modified strain Saccharomyces cerevisiae SK10-3 and other recombinant S. cerevisiae strains promoted the bioprocessing of carboxymethyl-cellulose for value-added products p-Coumaric acid and caffeic acid .

Biosynthetic Pathways

The biosynthetic pathways for the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA), including 9-Hexadecanoyloxy-hexadecanoic acid, have been studied. The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .

properties

IUPAC Name

9-hexadecanoyloxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-10-11-12-13-14-15-16-21-25-29-32(35)36-30(26-22-18-8-6-4-2)27-23-19-17-20-24-28-31(33)34/h30H,3-29H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFVDUJFYPYAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276310
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/9-O-16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-Hexadecanoyloxy-hexadecanoic acid

CAS RN

1636134-70-7
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636134-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/9-O-16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Hexadecanoyloxy-hexadecanoic acid
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9-Hexadecanoyloxy-hexadecanoic acid
Reactant of Route 6
9-Hexadecanoyloxy-hexadecanoic acid

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